L-Alaninamide hydrochloride
CAS No.: 33208-99-0
Cat. No.: VC21536853
Molecular Formula: C3H9ClN2O
Molecular Weight: 124.57 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33208-99-0 |
---|---|
Molecular Formula | C3H9ClN2O |
Molecular Weight | 124.57 g/mol |
IUPAC Name | (2S)-2-aminopropanamide;hydrochloride |
Standard InChI | InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 |
Standard InChI Key | FIAINKIUSZGVGX-DKWTVANSSA-N |
Isomeric SMILES | C[C@@H](C(=O)N)[NH3+].[Cl-] |
SMILES | CC(C(=O)N)N.Cl |
Canonical SMILES | CC(C(=O)N)[NH3+].[Cl-] |
Chemical Identity and Structure
L-Alaninamide hydrochloride is derived from the amino acid L-alanine, where the carboxyl group has been converted to an amide group, and the amine group exists as a hydrochloride salt. This compound is characterized by the following chemical identifiers:
Property | Value |
---|---|
CAS Number | 33208-99-0 |
Molecular Formula | C3H9ClN2O |
Molecular Weight | 124.57 g/mol |
IUPAC Name | (2S)-2-aminopropanamide hydrochloride |
SMILES Notation | Cl.CC@HC(N)=O |
InChI Key | FIAINKIUSZGVGX-DKWTVANSSA-N |
MDL Number | MFCD00066145 |
PubChem CID | 2775816 |
The compound's structure features a chiral carbon atom with the S-configuration, maintaining the stereochemistry of the parent amino acid L-alanine. The primary amine group at the alpha carbon exists as a hydrochloride salt, while the carboxyl group is converted to an amide function. This structural arrangement contributes to its specific chemical reactivity and physical properties that make it valuable in various applications .
Physical Properties
L-Alaninamide hydrochloride exhibits characteristic physical properties that are important for its identification, handling, and application in various contexts:
Property | Description |
---|---|
Physical Form | Solid, Crystalline Powder |
Color | White to Off-White |
Melting Point | 212-217°C |
Optical Rotation | [α]25/D +11.0°, c = 1 in methanol |
Solubility | Soluble in Water, Slightly soluble in Methanol and DMSO, Insoluble in non-polar solvents |
Stability | Stable under normal temperature and pressure |
The compound's high melting point indicates significant ionic character and intermolecular forces typical of amino acid derivatives. Its optical activity, with a specific rotation of +11.0° (measured at 25°C with a concentration of 1 g/100 mL in methanol), confirms its chiral nature and the preservation of the L-configuration from the parent amino acid .
The solubility profile of L-Alaninamide hydrochloride makes it suitable for various aqueous-based applications, particularly in pharmaceutical formulations where water solubility is often a desirable characteristic. This property facilitates its incorporation into various reaction systems and formulations .
Synthesis and Manufacturing
The synthesis of L-Alaninamide hydrochloride typically follows a two-step process that involves conversion of the carboxylic acid group of L-alanine to an amide function:
Synthetic Route
The primary manufacturing process involves:
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Reaction of N-chlorosuccinimide with L-alanine to produce N-(chlorocarbonylmethyl)-L-alanine
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Addition of ammonia, which undergoes deprotonation to yield L-Alaninamide hydrochloride
Alternative synthetic approaches may involve:
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Direct amidation of L-alanine esters with ammonia
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Protection-deprotection strategies involving the amine group
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Enzymatic conversion of L-alanine esters to the corresponding amide
The synthetic process must carefully control reaction conditions to preserve the stereochemical integrity of the compound, as racemization at the alpha carbon would significantly diminish the value of the product for most applications .
Manufacturing Considerations
Commercial production of L-Alaninamide hydrochloride requires attention to several factors:
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Temperature control to prevent thermal decomposition
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pH regulation to maintain the integrity of the hydrochloride salt
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Purification procedures to ensure high purity for pharmaceutical applications
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Quality control to verify stereochemical purity and absence of impurities
Manufacturing facilities typically implement these controls to ensure consistent product quality across batches, which is especially important for applications in pharmaceutical development .
Applications and Uses
L-Alaninamide hydrochloride finds application in various scientific and industrial contexts due to its unique structural features and reactivity profile:
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in:
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Preparation of novel amide derivatives of steroidal[3,2-c]pyrazole compounds with glucocorticoid activity
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Development of peptide-based drugs
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Synthesis of pharmaceutical intermediates requiring a protected amino acid component
Its enantiomeric purity makes it particularly valuable in pharmaceutical applications where stereochemical control is critical for biological activity and regulatory compliance.
Research Applications
In research settings, L-Alaninamide hydrochloride serves various purposes:
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As a building block in peptide synthesis
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In studies of amino acid metabolism and biochemistry
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As a standard in analytical chemistry
The compound's defined stereochemistry and functional group arrangement make it a useful model compound for various chemical and biochemical investigations.
Storage Parameter | Recommendation |
---|---|
Storage Temperature | Room Temperature |
Atmosphere | Inert (to prevent oxidation) |
Container Type | Tightly sealed containers |
Light Exposure | Protect from direct sunlight |
Humidity | Low humidity environment preferable |
The compound should be handled with appropriate safety precautions typical for laboratory chemicals. While specific toxicity data for L-Alaninamide hydrochloride is limited in the provided sources, standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, eye protection, and appropriate ventilation .
Analytical Methods and Characterization
Verification of the identity, purity, and quality of L-Alaninamide hydrochloride can be achieved through various analytical techniques:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy can confirm structure and stereochemistry
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Infrared (IR) spectroscopy can identify characteristic functional groups
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Mass spectrometry can verify molecular weight and fragmentation patterns
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Optical rotation measurements can confirm stereochemical purity
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC) can assess purity
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Thin-Layer Chromatography (TLC) provides a simple method for identity confirmation
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Gas Chromatography (GC) can be used for analysis of derivatized samples
These analytical methods collectively provide comprehensive characterization of the compound, ensuring its suitability for intended applications, particularly in pharmaceutical contexts where purity standards are stringent .
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